molecular formula C26H22FN7O2 B2427617 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone CAS No. 923514-08-3

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone

Cat. No.: B2427617
CAS No.: 923514-08-3
M. Wt: 483.507
InChI Key: BFCXUUNPAPCOCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone is a useful research compound. Its molecular formula is C26H22FN7O2 and its molecular weight is 483.507. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN7O2/c27-20-6-3-7-21(15-20)34-26-24(30-31-34)25(28-17-29-26)33-12-10-32(11-13-33)23(35)16-36-22-9-8-18-4-1-2-5-19(18)14-22/h1-9,14-15,17H,10-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCXUUNPAPCOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)COC5=CC6=CC=CC=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activities based on available research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Triazolo-pyrimidine moiety : This structure is known for various biological activities.
  • Piperazine ring : Often linked with pharmacological activity.
  • Naphthalene ether : Contributes to lipophilicity and potential interaction with biological membranes.

The molecular formula is C22H19F2N7OC_{22}H_{19}F_{2}N_{7}O with a molecular weight of approximately 435.4 g/mol. The compound features a fluorine atom, which can enhance its biological activity by influencing binding interactions with target proteins.

Anticancer Properties

Research indicates that compounds containing triazole and pyrimidine rings exhibit significant anticancer properties. For instance, derivatives of triazoles have shown effectiveness against various cancer cell lines:

  • HCT-116 (colon carcinoma) : Compounds with similar structures demonstrated IC50 values ranging from 6.2 μM to 43.4 μM against HCT-116 cells, indicating potent anticancer activity .

Antimicrobial Activity

Triazole derivatives have also been reported to possess antimicrobial properties. A study highlighted that certain triazole-based compounds exhibited antibacterial activity against pathogenic bacteria, suggesting that our compound may share similar traits due to structural similarities .

The mechanism of action for triazole-containing compounds often involves:

  • Inhibition of DNA synthesis : By interfering with nucleic acid synthesis pathways.
  • Disruption of cellular membranes : Enhancing permeability leading to cell death.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone:

Study ReferenceCompound TestedCell LineIC50 Value (μM)Biological Activity
Triazole DerivativeHCT-1166.2Anticancer
Triazole DerivativeVarious BacteriaN/AAntimicrobial

Preparation Methods

Cyclization Reaction

A mixture of 4-amino-5-(3-fluorophenyl)-1,2,3-triazole (1.0 equiv) and ethyl 2-chloroacetoacetate (1.2 equiv) undergoes reflux in acetic acid for 12 hours. The reaction proceeds via nucleophilic attack, forming the pyrimidine ring fused to the triazole:

$$
\text{Cyclization: } \text{4-Amino-5-(3-fluorophenyl)-1,2,3-triazole} + \text{Ethyl 2-chloroacetoacetate} \xrightarrow{\text{AcOH, 110°C}} \text{3-(3-Fluorophenyl)-7-chloro-3H-triazolo[4,5-d]pyrimidine}
$$

Yield : 68–72%.
Characterization : $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$d_6$$): δ 8.72 (s, 1H, pyrimidine-H), 7.85–7.45 (m, 4H, aromatic-H), 5.21 (s, 1H, triazole-H).

Piperazine Substitution

The chloro group at position 7 of the triazolopyrimidine is replaced with piperazine via nucleophilic aromatic substitution.

Reaction Conditions

A solution of 3-(3-fluorophenyl)-7-chloro-3H-triazolo[4,5-d]pyrimidine (1.0 equiv) and piperazine (3.0 equiv) in dimethylformamide (DMF) is heated at 90°C for 8 hours. The excess piperazine ensures complete substitution.

$$
\text{Substitution: } \text{7-Chloro-triazolopyrimidine} + \text{Piperazine} \xrightarrow{\text{DMF, 90°C}} \text{4-(3-(3-Fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazine}
$$

Yield : 85–88%.
Characterization : $$ ^13\text{C NMR} $$ (101 MHz, CDCl$$_3$$): δ 161.2 (C-F), 154.3 (pyrimidine-C), 135.6–115.4 (aromatic-C), 46.7 (piperazine-C).

Formation of the Ethanone-Naphthyloxy Moiety

The ethanone-naphthyloxy side chain is prepared through a two-step process:

Synthesis of 2-(Naphthalen-2-yloxy)acetyl Chloride

Naphthalen-2-ol (1.0 equiv) reacts with chloroacetyl chloride (1.5 equiv) in the presence of potassium carbonate (2.0 equiv) in acetone at 0°C:

$$
\text{Chloroacetylation: } \text{Naphthalen-2-ol} + \text{Chloroacetyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{2-(Naphthalen-2-yloxy)acetyl chloride}
$$

Yield : 76–80%.

Coupling to Piperazine Intermediate

The piperazine-triazolopyrimidine intermediate (1.0 equiv) reacts with 2-(naphthalen-2-yloxy)acetyl chloride (1.2 equiv) in dichloromethane (DCM) at room temperature for 4 hours:

$$
\text{Coupling: } \text{Piperazine-triazolopyrimidine} + \text{2-(Naphthalen-2-yloxy)acetyl chloride} \xrightarrow{\text{DCM, rt}} \text{Target Compound}
$$

Yield : 65–70%.

Analytical Characterization

The final compound is validated using spectroscopic and chromatographic methods:

Property Data
Molecular Formula C$${28}$$H$${24}$$FN$$7$$O$$2$$
Molecular Weight 509.54 g/mol
$$ ^1\text{H NMR} $$ (DMSO) δ 8.71 (s, 1H), 8.05–7.15 (m, 11H), 4.82 (s, 2H), 3.95–3.40 (m, 8H)
HPLC Purity 98.7% (C18 column, acetonitrile/water = 70:30)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.